4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene
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Overview
Description
4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound with the molecular formula C11H14BrFO3 It is a derivative of benzene, substituted with bromine, fluorine, and a triethylene glycol monomethyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene typically begins with 4-bromo-2-fluorophenol.
Reaction with Bromoethyl Methyl Ether: The 4-bromo-2-fluorophenol is reacted with bromoethyl methyl ether in the presence of a base such as potassium carbonate in acetone. The reaction mixture is heated to reflux overnight, then cooled, diluted with water, and extracted with ethyl acetate.
Grignard Reaction: Another method involves the reaction of 4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene with magnesium in tetrahydrofuran to form a Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like acetone or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base could lead to the formation of ethers or alcohols, while oxidation might yield carboxylic acids or ketones.
Scientific Research Applications
4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene would depend on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar in structure but lacks the triethylene glycol monomethyl ether group.
4-Bromo-2-fluorophenol: Similar but contains a hydroxyl group instead of the triethylene glycol monomethyl ether group.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar but with a shorter ethoxy chain.
Uniqueness
4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene is unique due to the presence of the triethylene glycol monomethyl ether group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics or reactivity profiles.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-[2-(2-methoxyethoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJVKGBEJCTAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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